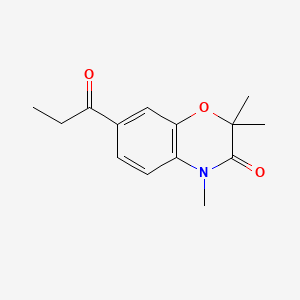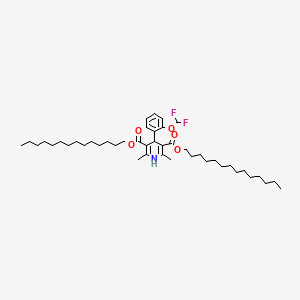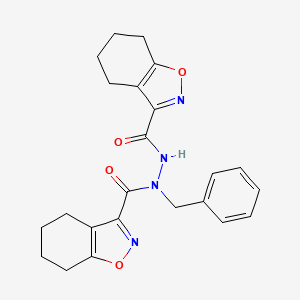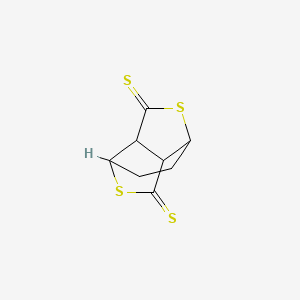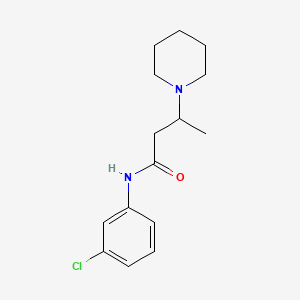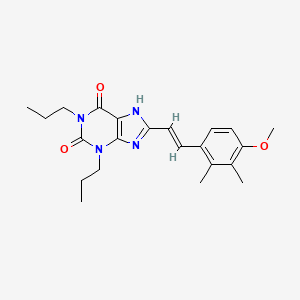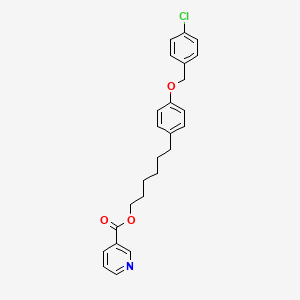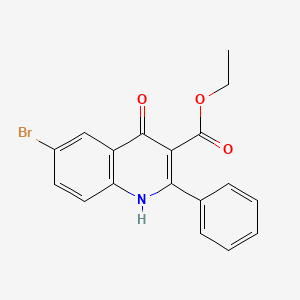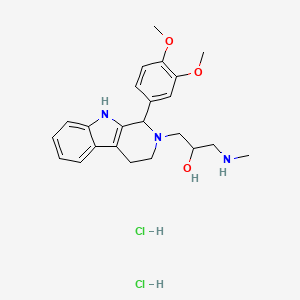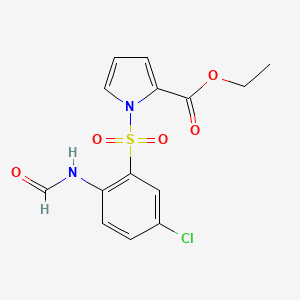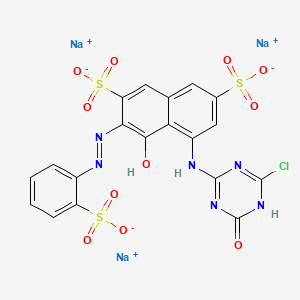
Sodium 4-chloro-3-(4-((2-(2,4-dichlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 282-076-7, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The reaction proceeds through the formation of intermediate compounds, which eventually yield 1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using continuous flow reactors. The process involves the controlled addition of cyanuric chloride and ammonia in a reactor, followed by purification steps to obtain the final product. The industrial production process is optimized to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are usually carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidation products include various triazine derivatives with different functional groups.
Reduction: Reduction products include amine derivatives of 1,3,5-triazine-2,4,6-triamine.
Substitution: Substitution reactions yield substituted triazines with different functional groups attached to the triazine ring.
科学的研究の応用
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of resins, adhesives, and coatings. It is also used as a flame retardant and in the manufacture of herbicides.
作用機序
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The compound can also interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4-diamine: This compound has two amino groups attached to the triazine ring, making it less reactive compared to 1,3,5-triazine-2,4,6-triamine.
1,3,5-triazine-2,4,6-triol: This compound has three hydroxyl groups attached to the triazine ring, giving it different chemical properties and reactivity.
1,3,5-triazine-2,4,6-tricarboxylic acid: This compound has three carboxyl groups attached to the triazine ring, making it more acidic and less soluble in organic solvents.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its three amino groups, which provide it with distinct chemical reactivity and versatility in various applications.
特性
CAS番号 |
84083-28-3 |
|---|---|
分子式 |
C22H14Cl3N4NaO5S |
分子量 |
575.8 g/mol |
IUPAC名 |
sodium;4-chloro-3-[4-[[2-(2,4-dichlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C22H15Cl3N4O5S.Na/c1-12-21(22(30)29(28-12)18-11-14(35(31,32)33)7-8-15(18)24)27-26-17-4-2-3-5-20(17)34-19-9-6-13(23)10-16(19)25;/h2-11,21H,1H3,(H,31,32,33);/q;+1/p-1 |
InChIキー |
ZXAWZDMHFAYWRO-UHFFFAOYSA-M |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


